Tauroursodeoxycholic acid

描述

熊去氧胆酸牛磺酸是一种亲水性胆汁酸,是熊去氧胆酸的牛磺酸缀合物。它自然存在于熊胆中,并已在中国传统医学中使用了几个世纪。 熊去氧胆酸牛磺酸以其药用特性而闻名,特别是在治疗肝胆疾病和神经退行性疾病方面 .

准备方法

合成路线和反应条件: 熊去氧胆酸牛磺酸可以通过牛磺酸与熊去氧胆酸的缀合合成。该过程涉及熊去氧胆酸羧基的活化,然后是牛磺酸的亲核攻击。 此反应通常需要在温和条件下使用偶联剂(如二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲基氨基吡啶 (DMAP) .

工业生产方法: 大规模生产熊去氧胆酸牛磺酸可以通过工程化大肠杆菌的发酵优化来实现。这种方法涉及使用两步双向氧化还原酶催化途径将牛磺脱氧胆酸转化为熊去氧胆酸牛磺酸。 发酵过程使用响应面法优化,以平衡细胞生长和产物转化效率 .

反应类型:

氧化: 熊去氧胆酸牛磺酸表现出抗氧化特性,特别是在芬顿反应诱导的脂质氧化过程中.

还原: 它可以进行还原反应,尽管这些反应的具体条件和试剂记录较少。

取代: 熊去氧胆酸牛磺酸可以参与取代反应,特别是在与牛磺酸的缀合过程中。

常见试剂和条件:

形成的主要产物:

氧化: 脂质氧化过程中形成的主要产物包括各种氧化的脂质种类。

取代: 缀合反应的主要产物是熊去氧胆酸牛磺酸本身。

科学研究应用

Neurodegenerative Diseases

TUDCA has shown promise in treating several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). Its mechanisms of action primarily involve anti-apoptotic effects, reduction of endoplasmic reticulum (ER) stress, and modulation of mitochondrial pathways.

Key Findings:

- Alzheimer’s Disease: TUDCA reduces Amyloid-β protein deposition and protects neuronal synapses, showing potential for preventing cognitive decline .

- Amyotrophic Lateral Sclerosis: A study demonstrated that TUDCA significantly slowed the progression of ALS symptoms compared to placebo, with an 87% response rate in treated patients .

- Parkinson’s Disease: Research indicates that TUDCA may protect against neuronal death and improve motor function in animal models .

Metabolic Disorders

TUDCA has been investigated for its effects on metabolic disorders, particularly those involving insulin resistance and obesity-related complications.

Key Findings:

- Diabetes: TUDCA administration improved glucose tolerance and reduced markers of ER stress in diabetic mouse models .

- Obesity: In studies involving obese mice, TUDCA treatment led to improved cardiac function and reduced blood pressure, suggesting a protective role against obesity-induced cardiac dysfunction .

Liver Diseases

Originally approved for treating cholestatic liver diseases, TUDCA's hepatoprotective properties extend beyond traditional uses.

Key Findings:

- Cholestatic Liver Diseases: TUDCA is effective in managing conditions like primary biliary cholangitis and primary sclerosing cholangitis by reducing liver inflammation and fibrosis .

- Hepatocellular Carcinoma: Research indicates that TUDCA can mitigate ER stress in liver cells, potentially reducing tumor burden in experimental models .

Cardiovascular Applications

Emerging research suggests that TUDCA may have beneficial effects on cardiovascular health.

Key Findings:

- Heart Failure: Studies indicate that TUDCA can alleviate myocardial contractile dysfunction associated with obesity by reducing ER stress and improving calcium handling in cardiomyocytes .

- Cardiac Fibrosis: In models of pressure overload, TUDCA reduced myocardial fibrosis and improved cardiac function, highlighting its potential as a therapeutic agent for heart diseases .

Data Table: Summary of Clinical Applications of TUDCA

Case Study 1: Amyotrophic Lateral Sclerosis

In a multicenter randomized controlled trial involving ALS patients treated with TUDCA (1 g twice daily), results showed a significant improvement in functional ratings compared to placebo over a 54-week period. The study highlighted the potential for prolonged survival among those receiving higher doses of TUDCA .

Case Study 2: Diabetic Nephropathy

A study on diabetic db/db mice treated with TUDCA demonstrated significant reductions in renal histopathology and albuminuria after eight weeks. These findings suggest that TUDCA may protect against renal injury through the inhibition of ER stress pathways .

作用机制

熊去氧胆酸牛磺酸通过多种机制发挥作用:

抗凋亡作用: 它通过减少氧化应激、保护线粒体和稳定蛋白质来抑制凋亡级联反应

内质网应激反应: 熊去氧胆酸牛磺酸减轻内质网应激并稳定未折叠蛋白反应,充当化学伴侣.

抗炎作用: 它通过调节免疫反应和减少促炎细胞因子的产生来减少炎症.

类似化合物:

熊去氧胆酸 (UDCA): 熊去氧胆酸牛磺酸的母体化合物,用于治疗类似的肝胆疾病.

去氧熊去氧胆酸 (NorUDCA): 一种侧链较短的合成胆汁酸,具有强效的肝保护作用.

比较:

熊去氧胆酸牛磺酸与熊去氧胆酸: 与熊去氧胆酸相比,熊去氧胆酸牛磺酸具有更高的亲水性和更好的抗凋亡特性.

熊去氧胆酸牛磺酸与去氧熊去氧胆酸: 去氧熊去氧胆酸具有独特的结构,侧链较短,这可能提供不同的治疗益处,特别是在肝病方面.

熊去氧胆酸牛磺酸因其多方面的治疗潜力而脱颖而出,特别是在神经保护和内质网应激调节方面,使其成为各种医疗应用的有前景的化合物。

相似化合物的比较

Ursodeoxycholic Acid (UDCA): The parent compound of tauroursodeoxycholic acid, used to treat similar hepatobiliary conditions.

Norursodeoxycholic Acid (NorUDCA): A synthetic bile acid with a shorter side chain, showing potent hepatoprotective actions.

Comparison:

This compound vs. Ursodeoxycholic Acid: this compound has higher hydrophilicity and better anti-apoptotic properties compared to ursodeoxycholic acid.

This compound vs. Norursodeoxycholic Acid: Norursodeoxycholic acid has a unique structure with a shorter side chain, which may offer different therapeutic benefits, particularly in liver diseases.

This compound stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.

属性

Key on ui mechanism of action |

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. |

|---|---|

CAS 编号 |

14605-22-2 |

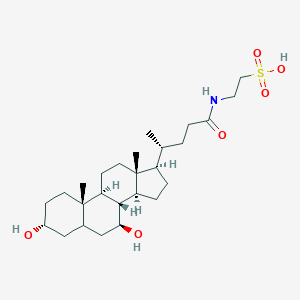

分子式 |

C26H45NO6S |

分子量 |

499.7 g/mol |

IUPAC 名称 |

2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |

InChI 键 |

BHTRKEVKTKCXOH-VSHSPWMTSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

手性 SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Key on ui other cas no. |

14605-22-2 |

物理描述 |

Solid |

同义词 |

tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。